2-((6-acetamidopyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide
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Description
2-((6-acetamidopyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C13H14N4O2S2 and its molecular weight is 322.4. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationships
Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has led to the investigation of various heterocyclic analogues to improve metabolic stability. These studies have been pivotal in understanding how structural modifications can influence drug efficacy and metabolic stability, providing insights into the optimization of therapeutic compounds for enhanced clinical outcomes (Stec et al., 2011).
Antimicrobial Activity
Another area of application for derivatives of "2-((6-acetamidopyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide" is in antimicrobial research. Studies have shown that novel sulphonamide derivatives exhibit significant antimicrobial activity. These findings underscore the potential of these compounds in the development of new antimicrobial agents to combat resistant strains of bacteria and other pathogens (Fahim & Ismael, 2019).
Insecticidal Applications
The synthesis and assessment of innovative heterocycles incorporating a thiadiazole moiety have demonstrated insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of such compounds in agricultural applications, providing an alternative to traditional pesticides with potentially lower environmental impact (Fadda et al., 2017).
Antitumor Activity
The development of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides has shown promising antitumor activities in vitro. These compounds have been evaluated for their efficacy against human cervical cancer and lung cancer cell lines, illustrating the therapeutic potential of such derivatives in oncology (Wu et al., 2017).
Analgesic Drug Development
Adamantyl analogues of paracetamol, which is known for its analgesic properties, have been developed to explore new analgesic drugs. This research indicates the potential for creating more effective and selective pain management options, leveraging the basic structure of "this compound" and its analogues (Fresno et al., 2014).
Properties
IUPAC Name |
2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c1-9(18)15-11-4-5-13(17-16-11)21-8-12(19)14-7-10-3-2-6-20-10/h2-6H,7-8H2,1H3,(H,14,19)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOZAZIWCKAVNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.